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Compound of Interest

Compound Name: CX21

Cat. No.: B1141736 Get Quote

This guide provides a comprehensive comparison of the structural validation data for the novel

compound CX21 against a well-characterized alternative. The following sections present key

crystallographic and spectroscopic data, detailed experimental protocols, and workflow

diagrams to support the definitive structural elucidation of CX21.

Comparative Data Analysis
To objectively assess the structure of CX21, its analytical data is compared against a reference

compound from the same therapeutic class. The tables below summarize the key quantitative

metrics from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and

High-Resolution Mass Spectrometry (HRMS).

Table 1: Comparative Crystallographic Data
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Parameter CX21 (Hypothetical Data) Reference Compound

PDB ID N/A 2ITY

Crystal System Monoclinic Orthorhombic

Space Group P2₁ P2₁2₁2₁

Unit Cell (a, b, c) 8.5 Å, 15.2 Å, 7.1 Å 7.9 Å, 13.5 Å, 22.4 Å

Unit Cell (α, β, γ) 90°, 105.2°, 90° 90°, 90°, 90°

Resolution 1.8 Å 2.1 Å

R-work / R-free 0.19 / 0.22 0.20 / 0.24

Ligand Conformation Planar Non-planar

Table 2: Comparative ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Proton Assignment
CX21 Chemical Shift (δ,
ppm)

Reference Compound
Chemical Shift (δ, ppm)

Aromatic H (Quinazoline) 8.52 (s, 1H) 8.68 (s, 1H)

Aromatic H (Anilino) 7.85 (d, J=8.5 Hz, 2H) 7.95 (d, J=8.8 Hz, 2H)

Aromatic H (Anilino) 7.21 (d, J=8.5 Hz, 2H) 7.45 (d, J=8.8 Hz, 2H)

Aliphatic O-CH₃ 3.95 (s, 3H) 3.89 (s, 3H)

Aliphatic N-CH₂ 3.45 (t, J=6.0 Hz, 2H) 3.55 (t, J=5.9 Hz, 2H)

Table 3: Comparative High-Resolution Mass Spectrometry (HRMS) Data
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Parameter CX21 (Hypothetical Data) Reference Compound

Ionization Mode ESI+ ESI+

Formula C₂₃H₂₄N₄O₃ C₂₂H₂₄ClFN₄O₂

Theoretical Mass [M+H]⁺ 405.1921 m/z 447.1699 m/z

Observed Mass [M+H]⁺ 405.1925 m/z 447.1695 m/z

Mass Error +0.99 ppm -0.89 ppm

Key Fragment Ion 278.11 m/z 313.08 m/z

Experimental Protocols
The data presented above were acquired using the following standard methodologies.

2.1 X-ray Crystallography

A co-crystal structure of the target protein in complex with CX21 was obtained through vapor

diffusion.

Crystallization: The purified target protein (10 mg/mL) was incubated with a 5-fold molar

excess of CX21. Crystals were grown at 20°C using the hanging drop vapor diffusion method

against a reservoir solution containing 0.1 M HEPES pH 7.5, 1.5 M Li₂SO₄, and 2% PEG

8000.

Data Collection: Crystals were cryo-protected using 25% glycerol and flash-cooled in liquid

nitrogen. X-ray diffraction data were collected at a synchrotron source on a PILATUS

detector.

Structure Solution & Refinement: Data were processed using XDS and scaled with

AIMLESS. The structure was solved by molecular replacement using a known apo-structure

of the target. The ligand (CX21) was manually fitted into the resulting electron density map,

and the complex was refined using REFMAC5 and Coot.

2.2 NMR Spectroscopy
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Proton (¹H) NMR spectra were recorded on a 400 MHz spectrometer to confirm the chemical

structure of CX21 in solution.

Sample Preparation: Approximately 5 mg of CX21 was dissolved in 0.7 mL of deuterated

dimethyl sulfoxide (DMSO-d₆).

Data Acquisition: The ¹H NMR spectrum was acquired at 25°C with 64 scans, a spectral

width of 16 ppm, and a relaxation delay of 1.0 second.

Processing: The resulting Free Induction Decay (FID) was processed with an exponential

line broadening of 0.3 Hz and manually phased. Chemical shifts were referenced to the

residual solvent peak of DMSO-d₆ at 2.50 ppm.

2.3 High-Resolution Mass Spectrometry (HRMS)

Exact mass measurement was performed to confirm the elemental composition of CX21.

Sample Preparation: A stock solution of CX21 (1 mg/mL) was prepared in methanol. This

was further diluted to 10 µg/mL with 50:50 acetonitrile/water containing 0.1% formic acid.

Instrumentation: The analysis was performed on a Q-Exactive Orbitrap mass spectrometer

equipped with a heated electrospray ionization (ESI) source operating in positive ion mode.

Data Acquisition: The sample was infused at a flow rate of 5 µL/min. The instrument was

operated in full scan mode over a mass range of 100-1000 m/z with a resolution of 140,000.

Visualized Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental

workflow and the compound's mechanism of action.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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